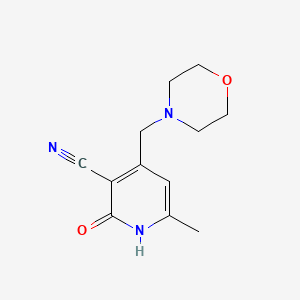![molecular formula C19H14ClN B13938288 9-chloro-8,12-dimethylbenzo[a]acridine CAS No. 63019-52-3](/img/structure/B13938288.png)
9-chloro-8,12-dimethylbenzo[a]acridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Chloro-8,12-dimethylbenzo[a]acridine: is a heterocyclic aromatic compound that belongs to the acridine family. Acridines are known for their wide range of applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a chloro group and two methyl groups attached to the acridine core. This structural configuration imparts specific chemical and physical properties to the compound, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-chloro-8,12-dimethylbenzo[a]acridine typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of diphenylamine with chloroform in the presence of a catalyst such as aluminum chloride. This reaction forms the acridine core.
Chlorination: The acridine core is then subjected to chlorination using reagents like thionyl chloride or phosphorus pentachloride to introduce the chloro group at the 9th position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions
9-Chloro-8,12-dimethylbenzo[a]acridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Sodium methoxide, potassium cyanide; often in polar aprotic solvents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted acridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
9-Chloro-8,12-dimethylbenzo[a]acridine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other acridine derivatives and as a reagent in organic synthesis.
Biology: Studied for its interactions with DNA and proteins, making it useful in biochemical research.
Medicine: Investigated for its potential anticancer, antimicrobial, and antiviral properties. Acridine derivatives are known to intercalate into DNA, disrupting cellular processes and exhibiting therapeutic effects.
Industry: Utilized in the production of dyes, pigments, and fluorescent materials due to its photophysical properties.
Mecanismo De Acción
The mechanism of action of 9-chloro-8,12-dimethylbenzo[a]acridine primarily involves its ability to intercalate into DNA. This intercalation disrupts the normal structure of the DNA helix, leading to the inhibition of DNA replication and transcription. The compound can also interact with various enzymes and proteins involved in cellular processes, further contributing to its biological effects. The molecular targets include topoisomerases and other DNA-binding proteins, which play crucial roles in cell division and proliferation.
Comparación Con Compuestos Similares
Similar Compounds
Acridine: The parent compound of 9-chloro-8,12-dimethylbenzo[a]acridine, known for its wide range of applications.
9-Aminoacridine: Another acridine derivative with similar DNA intercalating properties.
Proflavine: An acridine derivative used as an antiseptic and for its DNA-binding properties.
Uniqueness
This compound is unique due to the presence of both chloro and methyl groups, which impart specific chemical and physical properties. These modifications enhance its ability to interact with biological molecules and improve its stability and solubility compared to other acridine derivatives.
Propiedades
Número CAS |
63019-52-3 |
|---|---|
Fórmula molecular |
C19H14ClN |
Peso molecular |
291.8 g/mol |
Nombre IUPAC |
9-chloro-8,12-dimethylbenzo[a]acridine |
InChI |
InChI=1S/C19H14ClN/c1-11-14-8-9-16(20)12(2)19(14)21-17-10-7-13-5-3-4-6-15(13)18(11)17/h3-10H,1-2H3 |
Clave InChI |
WQUHSHLLALRSOM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=CC(=C(C2=NC3=C1C4=CC=CC=C4C=C3)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[1,2,4]Triazolo[1,5-a]pyridin-7-ol hydrochloride](/img/structure/B13938234.png)




![(2-Methyl-3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)boronic acid](/img/structure/B13938252.png)






